molecular formula C16H13N3O4 B12222096 (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12222096
M. Wt: 311.29 g/mol
InChI Key: SWBKTOSADXVQQV-CMDGGOBGSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling reactions: The final step involves coupling the furan and oxadiazole intermediates with the methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C16H13N3O4/c1-21-12-6-4-11(5-7-12)15-16(19-23-18-15)17-14(20)9-8-13-3-2-10-22-13/h2-10H,1H3,(H,17,19,20)/b9-8+

InChI Key

SWBKTOSADXVQQV-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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